molecular formula C12H17ClN2O2 B1421948 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride CAS No. 1197232-18-0

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride

Cat. No.: B1421948
CAS No.: 1197232-18-0
M. Wt: 256.73 g/mol
InChI Key: DGTWBLJYWXWBBO-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a carbonyl group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride typically involves the reaction of 4-methylpiperazine with a phenol derivative under specific conditions. One common method includes the use of acyl chlorides to introduce the carbonyl group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect inflammatory mediators and pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group with a piperazine ring makes it particularly interesting for medicinal chemistry applications .

Properties

IUPAC Name

(4-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10;/h2-5,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTWBLJYWXWBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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